![molecular formula C46H64N10O13 B1247533 Micropeptin EI964](/img/structure/B1247533.png)
Micropeptin EI964
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Overview
Description
Micropeptin EI964 is a natural product found in Microcystis with data available.
Scientific Research Applications
Protease Inhibition
Micropeptin EI964, along with other micropeptins like EI992, is identified as a novel trypsin inhibitor. These compounds were isolated from a natural bloom of the cyanobacterium Microcystis aeruginosa. Their structures were elucidated using advanced spectroscopic methods, and they demonstrated significant inhibitory activity against trypsin, a type of serine protease (Ploutno, Shoshan, & Carmeli, 2002).
Chemical Biology and Drug Discovery
Micropeptin EI964 belongs to a broader family of Ahp-cyclodepsipeptides, which includes cyanopeptolins and lyngbyastatins. These compounds are known for their serine protease inhibitory properties and have been studied extensively for their potential in drug discovery. They are produced through non-ribosomal peptide synthesis and have been a subject of interest due to their molecular mode of action and utility in developing new therapeutics (Köcher et al., 2020).
Biosynthesis and Gene Clustering
Research on Microcystis aeruginosa has led to the cloning of the gene cluster involved in the production of micropeptin, including EI964. This study has helped in understanding the biosynthetic pathways of these compounds. The findings suggest diversification and propagation of non-ribosomal peptide synthetase (NRPS) genes in cyanobacteria, providing insights into the genetic basis of micropeptin production (Nishizawa et al., 2011).
Novel Applications in Agriculture
Recent studies suggest that some primary microRNA (pri-miRNA) can code for micropeptides, which may positively regulate the accumulation of their associated miRNAs. This discovery opens up potential applications in agriculture to improve crop traits, suggesting a broader scope for the application of micropeptides like EI964 (Prasad, Sharma, & Prasad, 2020).
Contribution to Muscle Physiology
In a related field, a study has identified a conserved micropeptide named myoregulin, which shares structural similarities with certain inhibitors including micropeptins. This micropeptide regulates muscle relaxation by interacting with the sarcoplasmic reticulum calcium pump, highlighting the importance of micropeptides in muscle physiology (Anderson et al., 2015).
properties
Product Name |
Micropeptin EI964 |
---|---|
Molecular Formula |
C46H64N10O13 |
Molecular Weight |
965.1 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H64N10O13/c1-6-24(2)37-45(68)69-25(3)38(54-40(63)32(23-36(60)61)50-26(4)57)42(65)51-30(13-10-20-49-46(47)48)39(62)52-31-18-19-35(59)56(43(31)66)34(22-27-11-8-7-9-12-27)44(67)55(5)33(41(64)53-37)21-28-14-16-29(58)17-15-28/h7-9,11-12,14-17,24-25,30-35,37-38,58-59H,6,10,13,18-23H2,1-5H3,(H,50,57)(H,51,65)(H,52,62)(H,53,64)(H,54,63)(H,60,61)(H4,47,48,49)/t24-,25+,30-,31-,32-,33-,34-,35+,37-,38-/m0/s1 |
InChI Key |
WCCRMFNYIYCRFM-KSLWBAALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C)C |
synonyms |
micropeptin EI964 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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